Product packaging for 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene(Cat. No.:CAS No. 52287-52-2)

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B3426421
CAS No.: 52287-52-2
M. Wt: 218.03 g/mol
InChI Key: VXNHQIKJDIOBEC-SNAWJCMRSA-N
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Description

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene (CAS 22482-43-5) is a high-purity organic compound offered with a minimum purity of 95% . This compound, with a molecular formula of C 8 H 5 Cl 2 NO 2 and a molecular weight of 218.04 g/mol, serves as a versatile and critical building block in advanced organic synthesis . Its structure features a benzene ring disubstituted with chlorine atoms at the 1 and 3 positions and an (E)-configured nitroethenyl group at the 2 position, which provides distinct sites for further chemical manipulation . As a key chemical intermediate, its primary value lies in its application across diverse research fields. It is frequently employed in the synthesis of fine chemicals and is a valuable precursor for developing potential pharmaceutical agents and agrochemicals . The presence of the electron-withdrawing nitro group makes it a suitable substrate for nucleophilic substitution reactions and can be reduced to an amine, opening routes to more complex nitrogen-containing molecules . Furthermore, its unique structural motif is exploited in the development of specialty materials with targeted electronic or optical properties . The compound is characterized by a melting point of 63-67°C and a boiling point of 330.6°C at 760 mmHg . It has a density of 1.447 g/cm³ and is stable under normal temperatures and pressures, ensuring ease of handling and storage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NO2 B3426421 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene CAS No. 52287-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNHQIKJDIOBEC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259978
Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
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Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52287-52-2, 22482-43-5
Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
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Record name Benzene, 1,3-dichloro-2-(2-nitroethenyl)-
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Record name 22482-43-5
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Record name 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene
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Ii. Advanced Synthetic Methodologies for 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Strategies for E-Stereoselective Formation of the Nitroethenyl Moiety

Achieving a high E-stereoselectivity in the formation of the nitroethenyl moiety is a primary objective in the synthesis of this compound. The (E)-isomer, where the nitro group and the aromatic ring are on opposite sides of the double bond, is often the more thermodynamically stable product.

The most direct and widely used method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction. researchgate.net This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration. researchgate.netresearchgate.net For the target compound, this involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with nitromethane (B149229).

The reaction proceeds in two main stages:

Nitroaldol Addition: A base catalyst deprotonates nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde, forming a β-nitroalkoxide intermediate which, upon protonation, yields 1-(2,6-dichlorophenyl)-2-nitroethanol. scirp.org

Dehydration: The intermediate β-nitroalcohol is subsequently dehydrated to form the alkene double bond. This elimination step is crucial for determining the stereoselectivity of the final product.

The choice of base, solvent, and temperature can significantly influence the reaction. Common bases include alkali hydroxides, alkoxides, and amines. scirp.org To favor the desired (E)-isomer, reaction conditions are often chosen to allow for thermodynamic equilibration. For instance, using a methanolic solution of potassium hydroxide (B78521) at low temperatures can be effective. sciencemadness.org

Functional group interconversion (FGI) offers alternative pathways to the nitroethenyl scaffold, avoiding the direct condensation route. fiveable.mesolubilityofthings.com One prominent strategy is the direct nitration of the corresponding styrene (B11656) derivative.

A convenient one-pot method has been developed for the selective nitration of styrenes to β-nitrostyrenes. unirioja.es This procedure uses a system of copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. unirioja.es This method has been shown to be tolerant of various functional groups on the aromatic ring, including chlorine atoms. unirioja.es The reaction likely proceeds through an iodonitro intermediate, which then undergoes dehydro-iodination catalyzed by copper(I) salts formed in situ to yield the trans-β-nitrostyrene. unirioja.es This approach would start from 1,3-dichloro-2-vinylbenzene to produce the target compound.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the chemical yield and stereoselectivity of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene. beilstein-journals.org Key parameters that are manipulated include the catalyst, solvent, temperature, and reaction time. researchgate.net

For the Henry reaction, the selection of the base catalyst is critical. While strong bases can promote the reaction, they can also lead to side reactions. Heterogeneous catalysts, such as solid bases, have been explored to improve yields and simplify product isolation. scirp.org Layered double hydroxides (LDHs), for example, have been used as effective catalysts in the synthesis of β-nitrostyrenes from various benzaldehydes. scirp.org The optimization process often involves screening different solvents and temperatures to find the ideal balance between reaction rate and selectivity. researchgate.net Machine learning and high-throughput experimentation are emerging as powerful tools to accelerate the discovery of optimal reaction conditions, navigating the complex interplay of multiple variables. beilstein-journals.orgsemanticscholar.org

Below is a representative data table illustrating the optimization of a Henry reaction for a substituted benzaldehyde, showcasing the impact of different catalysts and conditions on the product yield.

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNoneNone901060
2BenzaldehydeUncalcined HT-Cu:Mg:AlNone601065
3BenzaldehydeCalcined HT-Cu:Mg:AlNone50580
44-ChlorobenzaldehydeCalcined HT-Cu:Mg:AlNone50585
54-NitrobenzaldehydeCalcined HT-Cu:Mg:AlNone50490
Data derived from studies on Henry reactions using various benzaldehydes and solid base catalysts. scirp.org

Novel Catalytic Approaches in the Synthesis of Dichloronitroethenylbenzenes

Recent research has focused on developing novel catalytic systems to improve the synthesis of β-nitrostyrenes, including those with challenging substitution patterns like this compound.

Porphyrin-based Catalysts: Iron-containing tetraarylporphyrin complexes have been disclosed as effective catalysts for the one-pot synthesis of (E)-β-nitrostyrene derivatives from styrenes. google.com These reactions, conducted under mild conditions with ammonium (B1175870) iodide and tert-butyl hydroperoxide, demonstrate high yield and high E-stereoselectivity. google.com

Transition Metal Complexes: Chiral copper(II) complexes with bis(oxazoline) (BOX) ligands have been successfully used in enantioselective Henry reactions. niscpr.res.in While the primary goal of these catalysts is to control enantioselectivity in producing chiral nitroalcohols, the underlying principles of activating the aldehyde and controlling the addition can be adapted for stereoselective synthesis of the subsequent alkene. For instance, Cu(OAc)₂·H₂O combined with specific BOX ligands has yielded good results for various substituted aromatic aldehydes. niscpr.res.in

Heterogeneous Catalysts: The use of recyclable solid catalysts, such as MCM-41 supported copper(II) salen complexes, represents an environmentally friendly approach. researchgate.net These catalysts have been effective in asymmetric Henry reactions at room temperature, accommodating a range of aromatic, aliphatic, and heterocyclic aldehydes. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The primary synthetic pathway, the Henry reaction, proceeds through a well-understood mechanism.

Nitronate Formation: A base abstracts an α-proton from nitromethane, forming a resonance-stabilized nitronate ion. researchgate.net

C-C Bond Formation: The nucleophilic nitronate attacks the carbonyl carbon of 2,6-dichlorobenzaldehyde. The steric hindrance from the two ortho-chloro substituents likely influences the rate of this step and may necessitate more forcing conditions compared to unhindered aldehydes.

Protonation: The resulting β-nitroalkoxide is protonated by the solvent or a conjugate acid to give the nitroalcohol intermediate, 1-(2,6-dichlorophenyl)-2-nitroethanol.

Dehydration: The final step is the elimination of water to form the nitroethenyl group. This step is typically base-catalyzed and is often the stereodetermining step. The transition state leading to the (E)-isomer via an anti-periplanar arrangement of the departing proton and hydroxyl group is generally lower in energy, thus favoring the formation of this compound. researchgate.net

Mechanistic studies, sometimes supported by DFT calculations, help to elucidate the structure of the transition states and rationalize the observed stereoselectivity. researchgate.net In catalytic systems, the mechanism also involves the coordination of the aldehyde to the metal center, which increases its electrophilicity and can dictate the facial selectivity of the nucleophilic attack. niscpr.res.in

Iii. Comprehensive Analysis of the Chemical Reactivity and Transformations of 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions to the Activated Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond in 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

Conjugate Additions with Various Carbon-Based Nucleophiles

The addition of carbon-based nucleophiles to β-nitrostyrenes is a fundamental carbon-carbon bond-forming reaction. For this compound, reactions with stabilized carbanions derived from malonates, β-ketoesters, and similar active methylene (B1212753) compounds are anticipated to proceed efficiently.

Table 1: Predicted Conjugate Addition Reactions with Carbon Nucleophiles

Nucleophile Product Structure Expected Catalyst/Conditions
Diethyl malonate Diethyl 2-(1-(2,6-dichlorophenyl)-2-nitroethyl)malonate Base (e.g., NaOEt, Et3N)
Ethyl acetoacetate Ethyl 2-(1-(2,6-dichlorophenyl)-2-nitroethyl)-3-oxobutanoate Base (e.g., NaOEt, Et3N)
Nitromethane (B149229) 1,3-Dichloro-2-(1,3-dinitropropan-2-yl)benzene Base (e.g., DBU, TMG)

These reactions typically proceed under basic catalysis to deprotonate the active methylene compound, generating the nucleophilic enolate. The steric hindrance from the ortho-chloro substituents on the benzene (B151609) ring might influence the reaction rate but is not expected to prevent the reaction.

Reactivity with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

Nitrogen, oxygen, and sulfur-based nucleophiles are also expected to add in a conjugate fashion to the activated double bond of this compound.

Nitrogen Nucleophiles: Primary and secondary amines readily add to β-nitrostyrenes. The reaction of this compound with amines would yield the corresponding N-substituted 1-(2,6-dichlorophenyl)-2-nitroethan-1-amine.

Oxygen Nucleophiles: Alcohols and alkoxides can add to the double bond, though these reactions are often reversible. The products would be 1-(alkoxy)-1-(2,6-dichlorophenyl)-2-nitroethane derivatives.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for conjugate addition to β-nitrostyrenes, and the reaction with this compound is expected to be facile, leading to the formation of 1-(2,6-dichlorophenyl)-2-nitro-1-(thioalkyl)ethane derivatives.

Table 2: Predicted Conjugate Addition Reactions with Heteroatom Nucleophiles

Nucleophile Product Structure Expected Conditions
Piperidine 1-(1-(2,6-Dichlorophenyl)-2-nitroethyl)piperidine Neat or in a polar solvent
Sodium methoxide 1,3-Dichloro-2-(1-methoxy-2-nitroethyl)benzene Methanol

Intramolecular Cyclization Pathways Initiated by Nucleophilic Attack

While no specific examples involving this compound are documented, intramolecular cyclizations are a known reaction pathway for appropriately substituted nitrostyrene (B7858105) derivatives. For instance, if a nucleophilic group were present in a suitable position on a substituent of the starting material, an intramolecular Michael addition could lead to the formation of a cyclic structure.

Pericyclic Reactions Involving the Nitroethenyl System

The nitroethenyl group can participate in pericyclic reactions, acting as a dienophile or a dipolarophile.

Diels-Alder Cycloadditions

As a dienophile, this compound is expected to react with conjugated dienes in a [4+2] cycloaddition to form cyclohexene (B86901) derivatives. The electron-withdrawing nitro group enhances the dienophilic character of the double bond.

Table 3: Predicted Diels-Alder Reactions

Diene Product Structure Expected Conditions
2,3-Dimethyl-1,3-butadiene 1-(2,6-Dichlorophenyl)-4,5-dimethyl-2-nitrocyclohex-4-ene Thermal conditions

The stereochemistry of the Diels-Alder reaction is predictable, with the reaction proceeding via a suprafacial-suprafacial pathway, leading to a cis-addition of the diene to the dienophile.

[3+2] Cycloaddition Reactions with Dipolarophiles

The activated double bond of this compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings.

Table 4: Predicted [3+2] Cycloaddition Reactions

1,3-Dipole Product Structure Expected Conditions
Benzonitrile oxide 3-(2,6-Dichlorophenyl)-5-nitro-4-phenyl-4,5-dihydroisoxazole Inert solvent
Phenyl azide 1-Phenyl-4-(2,6-dichlorophenyl)-5-nitro-4,5-dihydro-1H-1,2,3-triazole Thermal conditions

These cycloadditions are often highly regioselective, with the regiochemistry being governed by the electronic and steric properties of both the dipole and the dipolarophile.

Reductive Transformations of the Nitro Group and the Ethenyl Moiety

The presence of both a nitro group and a carbon-carbon double bond, which are both susceptible to reduction, presents a challenge of chemoselectivity. Reaction conditions can be tailored to target either functionality selectively or to reduce both simultaneously.

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many biologically active molecules and functional materials. researchgate.net Achieving this conversion while preserving the ethenyl double bond and the chloro-substituents in this compound requires mild and selective reagents. Several methods are available for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.orgjsynthchem.com

Catalytic hydrogenation is a common method, but the choice of catalyst is critical. While palladium on carbon (Pd/C) is highly effective for nitro group reduction, it often concurrently reduces the alkene double bond. commonorganicchemistry.comresearchgate.net Raney nickel is a viable alternative that can reduce nitro groups, sometimes with better selectivity and a lower risk of dehalogenating the aromatic ring compared to palladium-based catalysts. commonorganicchemistry.com

Metal-based reductions in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, are classic and effective methods for converting nitroarenes to anilines. youtube.commasterorganicchemistry.com This method is often preferred in industrial settings due to its cost-effectiveness and efficiency. youtube.com Similarly, tin(II) chloride (SnCl₂) provides a mild and selective means to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.commasterorganicchemistry.com Other systems, such as zinc powder in the presence of acids or ammonium (B1175870) salts, and sodium sulfide (B99878) (Na₂S), also offer pathways for this selective transformation. commonorganicchemistry.comresearchgate.net

A summary of potential selective reduction protocols is presented below.

Reagent/Catalyst SystemTypical ConditionsSelectivity Notes
Fe / HClAqueous ethanol (B145695), refluxHigh selectivity for NO₂ reduction; generally preserves C=C and C-Cl bonds. youtube.com
SnCl₂·2H₂OEthanol, refluxMild and selective for the nitro group over many other functionalities. researchgate.net
Raney Nickel / H₂Moderate pressure, RT-50°CCan be selective for the nitro group; less prone to dehalogenation than Pd/C. commonorganicchemistry.com
Co₂(CO)₈ / H₂ODME, room temperatureA reported method for selective reduction of nitro groups in the presence of halides and carbonyls. scispace.com
Hydrazine Hydrate / CatalystFeCl₃, active carbonReported for highly selective reduction of nitro groups in conjugated systems. researchgate.net

In contrast to the selective reduction of the nitro group, specific protocols can be employed to hydrogenate the ethenyl double bond while leaving the nitro group intact. This transformation yields the corresponding saturated nitroalkane, 1,3-dichloro-2-(2-nitroethyl)benzene, which is a valuable synthetic intermediate itself.

The most common and effective reagent for the selective reduction of the double bond in α,β-unsaturated nitro compounds is sodium borohydride (B1222165) (NaBH₄). stackexchange.comsciencemadness.org This reagent typically does not reduce isolated nitro groups. The reaction is often carried out in a protic solvent like ethanol or a mixture of solvents such as THF/water.

Alternatively, catalytic transfer hydrogenation using reagents like Hantzsch esters in the presence of an organocatalyst can achieve the reduction of the double bond in β,β-disubstituted nitroalkenes. nih.gov For a complete reduction of both the nitro group and the double bond to yield 2-(1,3-dichlorophenyl)ethan-1-amine, catalytic hydrogenation using a more aggressive catalyst like palladium on carbon (Pd/C) under moderate to high hydrogen pressure is typically employed. stackexchange.com

Reagent/Catalyst SystemTarget TransformationProduct
NaBH₄Selective C=C reduction1,3-Dichloro-2-(2-nitroethyl)benzene stackexchange.comsciencemadness.org
H₂ / Pd/CReduction of both C=C and NO₂2-(1,3-Dichlorophenyl)ethan-1-amine stackexchange.com

Electrophilic Aromatic Substitution on the Dichlorobenzene Core

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents. longdom.org The outcome of such a reaction depends on the balance between the activating/deactivating and the ortho-, para-, or meta-directing properties of each group. pressbooks.publibretexts.org

Chlorine atoms (at C1 and C3): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. pressbooks.pubmasterorganicchemistry.com However, they are ortho- and para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. libretexts.orgmsu.edu

-[(E)-2-nitroethenyl] group (at C2): This group is strongly deactivating. Both the double bond and the nitro group withdraw electron density from the aromatic ring through resonance and inductive effects, significantly reducing its nucleophilicity. This group acts as a meta-director. libretexts.org

The available positions for substitution on the ring are C4, C5, and C6.

Attack at C4: This position is para to the C1-chloro and ortho to the C2-nitroethenyl group.

Attack at C5: This position is meta to both the C1-chloro and the C2-nitroethenyl group.

Attack at C6: This position is ortho to the C1-chloro and para to the C3-chloro group.

Considering the directing effects:

The C1-chloro directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

The C3-chloro directs to its ortho (C2, C4) and para (C6) positions.

The C2-nitroethenyl group directs to its meta (C4, C6) positions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, offering routes to complex molecules that are otherwise difficult to access. mdpi-res.comthermofisher.comresearchgate.net

The two chlorine atoms on the aromatic ring serve as handles for transition metal-catalyzed cross-coupling reactions. digitellinc.com Reactions like the Suzuki-Miyaura, Stille, and Heck couplings are fundamental in modern organic synthesis for creating C-C bonds. mdpi-res.comwikipedia.org

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base, is a widely used method. wikipedia.orglibretexts.orgharvard.edu For this compound, a selective mono-coupling could potentially be achieved, or both chlorine atoms could be substituted under more forcing conditions. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring specialized ligands on the palladium catalyst to facilitate the initial oxidative addition step. organic-chemistry.org

ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraR-B(OH)₂ (Boronic acid)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(aryl)-C(R)
StilleR-Sn(Alkyl)₃ (Organostannane)Pd(0) complexC(aryl)-C(R)
HeckAlkenePd(0) complex, BaseC(aryl)-C(alkenyl) organic-chemistry.org

The ethenyl moiety is also a site for transition metal-catalyzed reactions. nih.gov The electron-deficient nature of the double bond, due to conjugation with the nitro group, influences its reactivity.

The Heck reaction, for instance, typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com The ethenyl group of this compound can act as the alkene component in a Heck reaction with a different aryl halide (Ar-X). This would lead to the formation of a more complex stilbene-like derivative. The regioselectivity of the addition would be influenced by the electronic and steric factors of the substrate and the catalyst. libretexts.org

Furthermore, the nitroalkene functionality can participate in other metal-mediated processes. For example, copper-catalyzed borylation reactions have been developed for allylic nitroalkanes, suggesting that the nitroalkene moiety can direct or participate in metal-catalyzed bond formations. chemrxiv.org Various photoredox-catalyzed reactions involving β-nitrostyrenes have also been reported, opening avenues for radical-mediated functionalization of the ethenyl group. researchgate.net

Iv. Derivatization Strategies and Synthetic Applications of 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Elaboration into Diverse Functionalized Organic Structures

The inherent reactivity of the nitroalkene moiety in 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene allows for its conversion into a wide array of functional groups. One of the most fundamental transformations is the reduction of the nitro group. This can be achieved using various reducing agents to yield different products. For instance, the selective reduction of the carbon-carbon double bond while retaining the nitro group leads to the formation of 2-(2,6-dichlorophenyl)nitroethane. More comprehensive reduction of both the nitro group and the double bond affords the corresponding 2-(2,6-dichlorophenyl)ethanamine, a valuable precursor for further synthetic manipulations.

The electrophilic nature of the β-carbon in the nitrovinyl group makes it susceptible to nucleophilic attack. This reactivity is harnessed in Michael additions, where a wide range of nucleophiles can be introduced. For example, the reaction with 1,3-dicarbonyl compounds under basic conditions can lead to the formation of new carbon-carbon bonds and highly functionalized adducts. While specific data for the 1,3-dichloro derivative is not extensively documented in readily available literature, the general reactivity of β-nitrostyrenes in such reactions is well-established. researchgate.net

Utility as a Key Building Block in Multistep Organic Synthesis

The functional group handles present in this compound make it an ideal starting material for multistep synthetic sequences. The synthesis of this compound itself typically involves a Henry reaction between 2,6-dichlorobenzaldehyde (B137635) and nitromethane (B149229). scirp.org The resulting nitroalkene can then be carried forward through a series of transformations to generate more complex target molecules.

For example, the derivatives of this compound can serve as precursors to pharmacologically active compounds. The 2,6-dichlorophenyl moiety is a structural feature in some biologically active molecules. nih.gov The ability to further elaborate the nitrovinyl side chain provides a pathway to a diverse range of substituted aromatic compounds.

Regioselective and Stereochemical Control in Derivatization Sequences

The substitution pattern of this compound inherently directs the regioselectivity of certain reactions. In electrophilic aromatic substitution reactions, the existing substituents would guide incoming electrophiles to specific positions on the benzene (B151609) ring, although the deactivating nature of the chloro and nitrovinyl groups makes such reactions challenging.

More significantly, in reactions involving the nitrovinyl group, such as cycloadditions, the stereochemistry of the starting alkene plays a crucial role. The (E)-configuration of the double bond influences the stereochemical outcome of the products. For instance, in Diels-Alder reactions where this compound acts as the dienophile, the stereochemistry of the substituents on the newly formed six-membered ring is directly related to the geometry of the dienophile. researchgate.netbeilstein-journals.org While specific studies on the stereochemical control in derivatization of this particular compound are limited, the principles of stereoselective reactions of β-nitrostyrenes are broadly applicable.

Construction of Complex Ring Systems and Heterocycles

One of the most powerful applications of this compound is in the synthesis of heterocyclic compounds. The nitroalkene functionality is a key precursor for the construction of various ring systems, particularly those containing nitrogen.

A prominent example is the synthesis of indoles. The reductive cyclization of ortho-nitrostyrenes is a well-known method for indole (B1671886) synthesis. Following this logic, derivatives of this compound can be envisioned as precursors to 4,6-dichloro-substituted indoles. organic-chemistry.org The general strategy involves the reduction of the nitro group to an amine, which then undergoes cyclization onto the vinyl group or a derivative thereof.

Furthermore, 1,3-dipolar cycloaddition reactions provide another avenue for heterocycle synthesis. The reaction of azomethine ylides with nitroalkenes is a powerful method for the stereoselective synthesis of substituted pyrrolidines. googleapis.com Although specific examples with this compound are not readily found, the general methodology suggests its potential in synthesizing 2,6-dichloro-substituted pyrrolidine (B122466) derivatives.

The Diels-Alder reaction offers a pathway to carbocyclic ring systems. With this compound serving as the dienophile, its reaction with a suitable diene would lead to the formation of a cyclohexene (B86901) ring bearing the 2,6-dichlorophenyl and nitro groups. researchgate.netbeilstein-journals.org These cycloadducts can then be further functionalized.

Below is a table summarizing potential synthetic transformations of this compound based on the general reactivity of β-nitrostyrenes.

Reaction TypeReagents and ConditionsProduct Type
Reduction H₂, Pd/C2-(2,6-dichlorophenyl)ethanamine
NaBH₄2-(2,6-dichlorophenyl)nitroethane
Michael Addition Diethyl malonate, baseDiethyl 2-(1-(2,6-dichlorophenyl)-2-nitroethyl)malonate
Indole Synthesis Reductive cyclization (e.g., Fe/AcOH)4,6-dichloroindole
Pyrrolidine Synthesis Azomethine ylide, catalystSubstituted pyrrolidine with a 2,6-dichlorophenyl group
Diels-Alder Reaction 1,3-Butadiene, heat4-(2,6-dichlorophenyl)-5-nitrocyclohex-1-ene

V. Theoretical and Computational Investigations of 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations can determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmasterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com

For 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene, the HOMO is expected to be located primarily on the nitroethenyl-substituted benzene (B151609) ring, which is rich in π-electrons. The LUMO, on the other hand, would likely be centered on the electron-withdrawing nitrovinyl group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically. libretexts.org

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterExpected Value RangeSignificance
HOMO EnergyNegative (e.g., -6 to -8 eV)Indicates the energy of the highest energy electrons and the molecule's ability to donate electrons.
LUMO EnergyNegative or slightly positive (e.g., -1 to -3 eV)Indicates the energy of the lowest energy empty orbital and the molecule's ability to accept electrons.
HOMO-LUMO Gap3 to 5 eVA smaller gap suggests higher reactivity and lower kinetic stability.

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Specific computational studies are required to determine the actual values for this compound.

The distribution of electron density in a molecule is not uniform. Some atoms or functional groups may have a partial positive or negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. walisongo.ac.idresearchgate.net

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the benzene ring and the vinyl group would likely exhibit a positive potential. The carbon atom of the vinyl group attached to the nitro group is also expected to be electron-deficient due to the strong electron-withdrawing nature of the NO2 group.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction pathways that are often difficult to study experimentally.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating and characterizing the transition state for a given reaction involving this compound, chemists can gain a deeper understanding of the reaction mechanism. Computational methods can be used to determine the geometry, energy, and vibrational frequencies of the transition state.

By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur. From the activation energy, it is possible to predict the reaction rate constant using transition state theory.

Conformational Analysis and Stereochemical Behavior

Molecules that have rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves studying the different possible conformations and their relative energies. uc.ptumanitoba.ca For this compound, rotation around the single bond connecting the vinyl group to the benzene ring would lead to different conformers.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations. uc.pt The preferred conformation is often a balance between steric hindrance and electronic effects like conjugation. In the case of nitrostyrene (B7858105) derivatives, a planar conformation is often favored as it allows for maximum conjugation between the benzene ring and the nitrovinyl group, leading to increased stability. uc.pt

Application of Density Functional Theory (DFT) and Ab Initio Methods

A comprehensive search of scholarly literature has revealed a notable absence of specific theoretical and computational studies focused solely on This compound . While extensive research employing Density Functional Theory (DFT) and ab initio methods has been conducted on structurally similar compounds, such as various isomers of dichloronitrobenzene and other substituted nitrostyrenes, detailed computational analyses for the title compound are not publicly available.

Theoretical and computational chemistry are powerful tools for elucidating molecular properties. Methodologies such as DFT, particularly with hybrid functionals like B3LYP, and ab initio calculations are routinely used to predict optimized molecular geometries, electronic structures, and spectroscopic features of organic molecules. For instance, studies on related dichlorinated and nitrated benzene derivatives often utilize basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These studies typically report on optimized bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Furthermore, computational analyses of similar compounds frequently involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other computed parameters for analogous molecules often include:

Molecular Electrostatic Potential (MEP): This analysis helps to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. These predicted frequencies, when scaled appropriately, show good agreement with experimental data and aid in the assignment of vibrational modes.

Although specific data tables and detailed research findings for This compound are not available, the established methodologies used for similar molecules provide a clear framework for how such an investigation would be performed. A dedicated computational study on this compound would be invaluable for a deeper understanding of its structural and electronic properties.

Vi. Advanced Analytical Methodologies for Research Oriented Studies of 1,3 Dichloro 2 E 2 Nitroethenyl Benzene

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of "1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene" and its derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. For the parent compound, the (E)-configuration of the nitroethenyl group is confirmed by the large coupling constant (typically >13 Hz) between the two vinylic protons. The substitution pattern on the benzene (B151609) ring can be deciphered from the chemical shifts and coupling patterns of the aromatic protons. For instance, in related substituted β-nitrostyrenes, the vinylic protons appear as doublets in the range of δ 7.5-8.5 ppm. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the nitro group is indicated by strong asymmetric and symmetric stretching vibrations, typically observed around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=C double bond of the ethenyl group shows a stretching vibration in the region of 1620-1640 cm⁻¹. The C-Cl stretching vibrations for the dichlorinated benzene ring would be expected in the fingerprint region. For trans-β-nitrostyrene, characteristic IR peaks confirm these assignments. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. For "this compound" (C₈H₅Cl₂NO₂), the molecular ion peak would be expected at m/z 217, with a characteristic isotopic pattern due to the presence of two chlorine atoms. datapdf.com Fragmentation would likely involve the loss of the nitro group (-NO₂) and cleavage of the ethenyl chain.

A study on halogenated N-acylcytisines demonstrated the utility of high-resolution mass spectrometry (HRMS) and linked-scan techniques (B²/E) for determining fragmentation pathways of halogenated compounds, a methodology that would be equally applicable here. nih.gov

Table 1: Spectroscopic Data for Structural Elucidation of Related Nitrostyrene (B7858105) Derivatives

Spectroscopic Technique Analyte Key Observations Reference
¹H NMR 2-Nitro-1-(3',4',5'-trimethoxyphenyl)prop-1-ene Revealed the presence of hydroxylamine (B1172632) impurity during reduction. researchgate.net
¹³C NMR 3-Nitrostyrene (B1585535) Data available in spectral databases. nih.gov
IR (FTIR) 3-Nitrostyrene Neat sample analysis provides characteristic functional group frequencies. nih.gov
Raman Spectroscopy β-Nitrostyrene derivatives Aided in complete conformational analysis when coupled with ab initio MO calculations. uc.pt
Mass Spectrometry (GC-MS) 1,3-Dichloro-2-nitrobenzene Spectral data available in public databases. nih.gov nih.gov

Chromatographic Separations for Purity Assessment and Isomeric Analysis in Research

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and isomers, thereby ensuring the purity of the compound used in further studies.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like nitrostyrenes. A reverse-phase HPLC method is commonly employed. For instance, the analysis of 3-nitrostyrene has been achieved using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid. sielc.com A similar approach can be adopted for "this compound". The separation of the (E) and (Z) isomers would be a critical application of HPLC, often achievable with careful optimization of the mobile phase composition and column chemistry. A study on β-methyl-β-nitrostyrene utilized a polystyrene-divinyl-benzene (PS-DVB) column with a gradient elution of acetonitrile/water for the simultaneous determination of the main compound and its related substances. researchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds, GC with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) offers high sensitivity. epa.gov GC coupled with mass spectrometry (GC-MS) provides definitive identification of the separated components. cdc.gov Given the structure of "this compound", GC analysis would be feasible, provided the compound is stable at the injection port and column temperatures. EPA Method 8091 provides guidance on GC conditions for nitroaromatics. epa.gov

Table 2: Chromatographic Conditions for Analysis of Related Aromatic Nitro Compounds

Chromatographic Method Analyte Column Mobile Phase/Carrier Gas Detector Key Application Reference
HPLC 3-Nitrostyrene Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid UV Purity assessment sielc.com
HPLC β-methyl-β-nitrostyrene Polystyrene-divinyl-benzene (PS-DVB) Acetonitrile/Water (Gradient) UV Determination of related substances researchgate.net
GC 1,3-Dinitrobenzene Not specified Not specified ECD, MS Analysis in biological samples cdc.gov
GC Nitroaromatics Wide bore capillary Helium/Nitrogen ECD, NPD Detection of ppb concentrations epa.gov

Quantitative Analysis for Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics provides insight into the reaction mechanism, including the identification of the rate-determining step and the influence of substituents on reactivity. UV-Visible spectroscopy is a common technique for monitoring the progress of reactions involving conjugated systems like "this compound".

Kinetic studies on the Michael-type reactions of substituted β-nitrostyrenes with various nucleophiles have been reported. For example, the reactions of X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile were monitored by following the disappearance of the β-nitrostyrene absorption band using a UV-Visible spectrophotometer. datapdf.comnih.gov The observed pseudo-first-order rate constants were determined from the slope of the plot of ln(A₀/Aₜ) versus time, where A₀ and Aₜ are the absorbances at time zero and time t, respectively.

The kinetics of the hydrolysis of substituted β-nitrostyrenes have also been investigated, providing data on transition-state imbalances and intrinsic rate constants. acs.org Such studies often involve varying the substituent on the phenyl ring and the nature of the nucleophile to establish linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations. These relationships are powerful tools for understanding the electronic effects on the reaction rate and the nature of the transition state.

Table 3: Parameters from Kinetic Studies of Reactions of Substituted β-Nitrostyrenes

Reaction Type Substrate Nucleophile Method Key Findings Reference
Michael-type addition X-substituted β-nitrostyrenes Cyclic secondary amines UV-Vis Spectroscopy Reactions proceed through catalyzed and uncatalyzed routes. Linear Hammett plots were obtained. datapdf.comnih.gov
Hydrolysis Substituted β-nitrostyrenes Water/OH⁻ UV-Vis Spectroscopy Determination of intrinsic rate constants and transition-state imbalances. acs.org

Vii. Emerging Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A significant push in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance safety. For a compound like 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, this involves rethinking the entire synthetic pathway, from starting materials to final transformations.

The synthesis of this compound typically involves two key steps: the nitration of 1,3-dichlorobenzene (B1664543) to form 1,3-dichloro-2-nitrobenzene, followed by a Henry (nitroaldol) reaction with formaldehyde, which then dehydrates to the final product. Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste and the formation of unwanted byproducts. frontiersin.org Recent research has focused on developing co-acid-free nitration protocols in aqueous media, which reduces corrosive waste and can improve regioselectivity. frontiersin.orgnih.gov

The Henry reaction step also offers opportunities for green innovation. Classic methods often rely on strong bases and volatile organic solvents. Emerging sustainable alternatives include:

Using water as a solvent: Catalyst-free Henry reactions have been successfully performed in tap water at room temperature, offering a significant environmental benefit. thieme-connect.com

Biocatalysis: Enzymes, such as acyl-peptide releasing enzymes identified from thermophilic archaea, are being explored as catalysts for Henry reactions, potentially leading to highly enantioselective products under mild conditions. rsc.org

Natural Catalysts: Simple, abundant, and biodegradable materials, such as the water extract of neem leaf ash, have been shown to effectively catalyze the Henry reaction, avoiding the need for toxic additives or organic solvents. niscpr.res.in

Transformations of the final product, such as the reduction of the nitro group to an amine, are also being targeted for green improvements. Metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) in water offer a more sustainable alternative to traditional metal hydrides or catalytic hydrogenation. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Approaches for Synthesis & Transformation
Reaction StepTraditional ApproachEmerging Green AlternativeKey Advantages of Green Approach
Nitration of 1,3-DichlorobenzeneMixed concentrated H₂SO₄/HNO₃Co-acid free nitration in aqueous HNO₃Reduced corrosive acid waste, improved safety, potentially higher selectivity. frontiersin.org
Henry ReactionStrong base (e.g., NaOH) in organic solvent (e.g., Methanol)Catalyst-free in water, or use of biocatalysts/natural catalysts. thieme-connect.comrsc.orgElimination of hazardous solvents and corrosive bases, biodegradability of catalysts, mild reaction conditions.
Nitro Group ReductionCatalytic hydrogenation (e.g., H₂/Pd-C) or metal hydridesMetal-free reduction (e.g., B₂(OH)₄) in waterAvoidance of heavy metal catalysts, improved chemoselectivity, milder conditions. organic-chemistry.org

Integration into Flow Chemistry Systems for Enhanced Reaction Control

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, is a rapidly growing field that offers substantial advantages over traditional batch processing. For the synthesis of this compound, integrating the synthetic steps into a flow system represents a major area for research.

Nitration reactions are notoriously exothermic and can pose significant safety risks on a large scale. frontiersin.org Flow reactors provide superior heat transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of thermal runaway. uc.pt This enhanced safety profile makes flow chemistry particularly suitable for the nitration of dichlorobenzene.

Similarly, the subsequent Henry reaction and dehydration can be seamlessly integrated into a sequential flow process. Research has demonstrated the successful synthesis of other β-nitrostyrenes in flow systems, often using columns packed with immobilized catalysts. researchgate.net This approach offers several benefits:

Enhanced Safety: Small reaction volumes at any given time drastically reduce the risks associated with hazardous intermediates or exothermic events.

Improved Reproducibility and Control: Precise control over stoichiometry, residence time, and temperature leads to more consistent product quality and yield.

Simplified Purification: The use of solid-supported catalysts or scavenger resins can remove byproducts and unreacted reagents in-line, delivering a much purer product stream and simplifying downstream workup. researchgate.net

Scalability: Production can be scaled up by simply running the system for longer or by "numbering up" (running multiple reactors in parallel).

Table 2: Potential Advantages of Flow Synthesis over Batch Processing
ParameterBatch ProcessingFlow Chemistry
Safety Higher risk of thermal runaway with exothermic reactions (e.g., nitration).Excellent heat dissipation, small reaction volumes, enhanced safety. uc.pt
Process Control Difficult to precisely control temperature and mixing, especially on a large scale.Precise, automated control over temperature, pressure, and residence time.
Yield & Purity Can be variable; side reactions may occur due to localized "hot spots".Often higher yields and purity due to superior control and rapid quenching.
Workup Often requires extensive, multi-step extraction and purification.In-line purification with scavenger resins is possible, simplifying workup. researchgate.net
Scalability Scaling up requires significant process redevelopment and safety reviews.Easily scalable by extending run time or using parallel systems.

Exploration of Chemo- and Regioselective Functionalization in Complex Environments

The structure of this compound features multiple reactive sites, making it a prime candidate for studies in chemo- and regioselective functionalization. The electron-withdrawing nature of the nitro group and the chlorine atoms creates distinct electronic environments within the molecule.

Key reactive sites include:

The Nitroethenyl Group: This group is a powerful Michael acceptor, making the β-carbon susceptible to nucleophilic attack. It can also participate as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions.

The Nitro Group: This group can be selectively reduced to other functionalities, such as nitroso, hydroxylamino, or amino groups, providing a gateway to a wide range of other compounds. mdpi.com

The Aromatic Ring: The chlorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), while the combined directing effects of the chloro and nitroethenyl substituents will govern the regioselectivity of any electrophilic aromatic substitution attempts.

Future research will likely focus on developing catalytic systems that can target one specific site in the presence of others. For example, a major challenge is to perform a selective transformation on the aromatic ring without affecting the highly reactive nitroethenyl side chain. This requires the design of highly specific catalysts and reaction conditions that can differentiate between the various functional groups. nih.gov The development of such selective methods is crucial for efficiently building molecular complexity from this versatile scaffold.

Design of Novel Reagents and Catalysts Utilizing Related Nitroethenylbenzene Scaffolds

Beyond being a target for synthesis, the unique electronic properties of the 1,3-dichloro-2-nitroethenylbenzene scaffold itself can be harnessed. An emerging area of research is the design of novel reagents and catalysts based on such highly functionalized and electron-poor aromatic structures.

The electron-deficient nature of the benzene (B151609) ring could allow the molecule to act as an organocatalyst, for instance, by activating substrates through non-covalent interactions. Furthermore, nitroaromatic compounds have been used as precursors for solid-supported catalysts, which can be easily recovered and recycled. acs.org A supported version of 1,3-dichloro-2-nitroethenylbenzene or its derivatives could be developed for various organic transformations.

The scaffold could also serve as a unique ligand for transition metal catalysis. The chlorine and nitro groups would significantly modulate the electronic properties of the metal center, potentially leading to novel reactivity and selectivity. As nitroalkenes are recognized as valuable building blocks for synthesizing complex heterocyclic structures, researchgate.net developing a catalog of functionalized nitroethenylbenzenes, including the title compound, provides chemists with a powerful set of reagents for constructing new chemical entities with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, and how do they influence experimental design?

  • Answer : The compound (C₈H₅Cl₂NO₂, MW 218.04) has a melting point of 63–67°C, boiling point of 330.6°C, density of 1.447 g/cm³, and refractive index of 1.626 . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and purification methods (recrystallization from ethanol/water mixtures). The electron-withdrawing nitro and chloro groups enhance stability but reduce solubility in polar solvents, necessitating sonication or heating for dissolution .

Q. What synthetic routes are reported for this compound, and what are their advantages?

  • Answer : A common method is Suzuki-Miyaura coupling: reacting 2-bromo-1,3-dichlorobenzene with 3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding ~65% product . Alternatively, condensation of 2-chlorobenzaldehyde with nitroethane under acidic conditions (e.g., ammonium acetate) provides an 80–86% yield . The latter is cost-effective but requires strict control of stereochemistry (E/Z selectivity) via temperature modulation .

Q. How is the compound characterized, and what analytical techniques are critical?

  • Answer : Key techniques include:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.3 ppm; the nitrovinyl proton shows a doublet near δ 8.1–8.3 ppm .
  • X-ray crystallography : Resolves the E-configuration and dihedral angles between substituents (e.g., C-Cl and nitro groups) .
  • IR spectroscopy : Confirms nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How do the electronic effects of chlorine and nitro groups influence reactivity in electrophilic/nucleophilic substitutions?

  • Answer : The meta-chlorine atoms deactivate the aromatic ring via inductive effects, directing electrophiles to the para position relative to the nitro group. The nitro group further stabilizes intermediates in nucleophilic substitutions (e.g., amination with NH₃/EtOH at 120°C) . Computational studies (DFT) reveal enhanced partial positive charge at the ortho positions, favoring SNAr reactions .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Answer : The E-configuration is thermodynamically favored due to reduced steric hindrance. To minimize Z-isomer formation:

  • Use high-dielectric solvents (e.g., DMSO) to stabilize transition states.
  • Employ chiral catalysts (e.g., L-proline in Michael additions) for enantioselective syntheses of derivatives .
  • Monitor reaction progress via HPLC with a chiral stationary phase .

Q. How can computational modeling aid in predicting reaction pathways or stability?

  • Answer : Molecular dynamics (MD) simulations predict thermal stability under varying conditions (e.g., decomposition at >300°C correlates with experimental TGA data) . Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites for functionalization, such as the nitrovinyl group’s β-carbon for nucleophilic attacks .

Q. What are the limitations of crystallographic data for this compound, and how can they be addressed?

  • Answer : Single-crystal X-ray diffraction may fail due to poor crystal quality. Solutions include:

  • Crystal engineering : Co-crystallization with triphenylphosphine oxide improves lattice packing .
  • SHELX refinement : Use of the SHELXL program (with Hirshfeld atom refinement) enhances accuracy for light atoms like hydrogen in nitro groups .

Methodological Challenges and Contradictions

Q. Discrepancies in reported melting points: How should researchers validate purity?

  • Answer : Variations in melting points (e.g., 63–67°C vs. 106–108°C for analogues ) arise from impurities or polymorphs. Validate via:

  • DSC analysis : Confirms phase transitions and purity (>95% by area under the curve) .
  • Combined chromatography : TLC (hexane:EtOAc 4:1) and GC-MS (retention time ~8.2 min) identify byproducts .

Q. Why do some synthetic routes report lower yields, and how can they be optimized?

  • Answer : Suzuki coupling yields (~65% ) are limited by Pd leaching and boronic acid homocoupling. Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield to ~80% .
  • Buchwald-Hartwig conditions : Use of XPhos ligand enhances catalytic efficiency for challenging substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.